![molecular formula C8H11FN2 B175850 1-N-ethyl-4-fluorobenzene-1,2-diamine CAS No. 1737-43-5](/img/structure/B175850.png)
1-N-ethyl-4-fluorobenzene-1,2-diamine
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Overview
Description
1-N-Ethyl-4-fluorobenzene-1,2-diamine is a chemical compound with the CAS Number: 1737-43-5 . It has a molecular weight of 154.19 . The IUPAC name for this compound is N1-ethyl-4-fluoro-1,2-benzenediamine .
Molecular Structure Analysis
The Inchi Code for 1-N-Ethyl-4-fluorobenzene-1,2-diamine is 1S/C8H11FN2/c1-2-11-8-4-3-6 (9)5-7 (8)10/h3-5,11H,2,10H2,1H3 . This code represents the molecular structure of the compound.It is stored at room temperature and is in liquid form . The compound’s properties are determined by its molecular structure, which is represented by its Inchi Code .
Scientific Research Applications
Synthesis of Triazole Compounds
1-N-Ethyl-4-fluorobenzene-1,2-diamine can be used in the synthesis of triazole compounds . Triazole compounds are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Development of Antifungal Drugs
Triazole derivatives, synthesized using 1-N-ethyl-4-fluorobenzene-1,2-diamine, have been used in the development of antifungal drugs like ketoconazole and fluconazole .
Anticancer Applications
Triazole compounds, including those derived from 1-N-ethyl-4-fluorobenzene-1,2-diamine, have shown anticancer properties. Drugs like Letrozole, Anastrozole, and Vorozole, which contain triazole structures, have been effective as anticancer drugs .
Antiviral Applications
1-N-ethyl-4-fluorobenzene-1,2-diamine can be used to synthesize Ribavirin, a broad-spectrum antiviral drug used in the treatment of hepatitis .
Antimigraine Applications
Triazole compounds, including those derived from 1-N-ethyl-4-fluorobenzene-1,2-diamine, have been used in the development of antimigraine agents like Rizatriptan .
Synthesis of New Antitumor Drugs
4-Fluoro-1,2-benzenediamine, a compound related to 1-N-ethyl-4-fluorobenzene-1,2-diamine, is an important intermediate in the synthesis of new antitumor drugs like Xidabenamine, Benzimidazole, Quinoline, and 1-H-1,5-Benzodiazepine .
Safety And Hazards
The safety information for 1-N-Ethyl-4-fluorobenzene-1,2-diamine indicates that it has several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-N-ethyl-4-fluorobenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWCJCWHUBZEIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70612018 |
Source
|
Record name | N~1~-Ethyl-4-fluorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70612018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-ethyl-4-fluorobenzene-1,2-diamine | |
CAS RN |
1737-43-5 |
Source
|
Record name | N~1~-Ethyl-4-fluorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70612018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-N-ethyl-4-fluorobenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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